Olivetolic acid

Vue d'ensemble

Description

L'acide olivétolique est un composé organique qui joue un rôle crucial en tant qu'intermédiaire dans la voie biosynthétique des cannabinoïdes dans le Cannabis sativa . Il s'agit d'un dérivé de l'acide benzoïque avec la formule chimique C12H16O4 et est connu pour sa participation à la formation de divers cannabinoïdes, y compris le tétrahydrocannabinol et le cannabidiol .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide olivétolique peut être synthétisé par différentes méthodes. Une approche courante implique l'utilisation de synthases de polykétides, qui catalysent la formation d'acide olivétolique à partir d'hexanoyl-CoA et de malonyl-CoA . Une autre méthode implique le processus d'aromatisation oxydative catalytique, où l'olivétol et ses dérivés sont synthétisés à partir de précurseurs facilement disponibles en utilisant une catalyse économiquement atomique .

Méthodes de Production Industrielle : Dans les milieux industriels, l'acide olivétolique peut être produit en utilisant des usines cellulaires microbiennes conçues telles que Escherichia coli. Cette méthode implique l'expression combinatoire d'enzymes de synthase de polykétides et de cyclase, ainsi que d'enzymes auxiliaires pour augmenter l'approvisionnement en hexanoyl-CoA et en malonyl-CoA . Cette approche a démontré le potentiel de production à grande échelle de l'acide olivétolique.

Analyse Des Réactions Chimiques

Types de Réactions : L'acide olivétolique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est sa conversion en acide cannabigérolique par l'addition de pyrophosphate de géranyle, catalysée par une prényltransférase aromatique .

Réactifs et Conditions Communs : Les réactifs courants utilisés dans les réactions impliquant l'acide olivétolique comprennent le pyrophosphate de géranyle, la prényltransférase aromatique et la cyclase d'acide olivétolique . Les conditions de ces réactions impliquent généralement des plages de température et de pH spécifiques pour garantir une activité enzymatique optimale.

Principaux Produits : Les principaux produits formés à partir des réactions de l'acide olivétolique comprennent l'acide cannabigérolique et d'autres cannabinoïdes tels que le tétrahydrocannabinol et le cannabidiol .

4. Applications de la Recherche Scientifique

L'acide olivétolique a un large éventail d'applications en recherche scientifique. En chimie, il sert d'intermédiaire clé dans la synthèse des cannabinoïdes, qui sont des médicaments neuroactifs importants . En biologie et en médecine, l'acide olivétolique et ses dérivés ont montré un potentiel dans le traitement de diverses affections, notamment l'épilepsie et le cancer . De plus, l'acide olivétolique est utilisé dans l'industrie pharmaceutique pour la production de préparations de cannabinoïdes standardisées .

5. Mécanisme d'Action

Le mécanisme d'action de l'acide olivétolique implique sa conversion en d'autres cannabinoïdes par des réactions enzymatiques. Par exemple, l'acide olivétolique est converti en acide cannabigérolique par l'action de la cyclase d'acide olivétolique et de la prényltransférase aromatique . Ces cannabinoïdes exercent ensuite leurs effets en interagissant avec les récepteurs cannabinoïdes dans l'organisme, influençant divers processus physiologiques et pathologiques .

Composés Similaires :

- Olivétol

- Acide cannabidiolique

- Acide cannabigérolique

- Acide anziaïque

Comparaison : L'acide olivétolique est unique en son rôle de précurseur dans la biosynthèse des cannabinoïdes. Alors que des composés comme l'olivétol et l'acide cannabidiolique sont également impliqués dans la synthèse des cannabinoïdes, l'acide olivétolique est spécifiquement important pour son rôle dans la formation de l'acide cannabigérolique, qui est un intermédiaire clé dans la production du tétrahydrocannabinol et du cannabidiol .

Applications De Recherche Scientifique

Biosynthesis and Chemical Properties

Olivetolic acid is a polyketide compound produced primarily in the Cannabis sativa plant. It serves as a precursor to cannabinoids such as CBD and tetrahydrocannabinol (THC). The biosynthesis of this compound involves several enzymatic steps, primarily catalyzed by tetraketide synthase (TKS) and this compound cyclase (OAC). TKS initiates the production of linear tetraketide intermediates, which are subsequently converted to this compound by OAC through a cyclization process .

Cannabinoid Production

This compound is crucial for the biotechnological production of cannabinoids. Engineered microbial systems, such as Yarrowia lipolytica and Escherichia coli, have been utilized to enhance the biosynthesis of this compound. Recent studies have reported significant increases in this compound production through metabolic engineering approaches that optimize precursor availability and fermentation conditions .

| Microbial System | Production Yield (mg/L) | Optimization Techniques |

|---|---|---|

| Yarrowia lipolytica | Up to 80 | Pathway bottleneck identification |

| Escherichia coli | 70 | Co-expression of auxiliary genes |

Pharmaceutical Applications

This compound has potential therapeutic applications due to its role in cannabinoid synthesis. Cannabinoids are known for their neuroactive properties and are being investigated for their efficacy in treating various conditions, including epilepsy, chronic pain, and anxiety disorders. The ability to produce this compound in large quantities can facilitate the development of cannabinoid-based pharmaceuticals .

Agricultural Biotechnology

Research into this compound's role in plant metabolism has implications for agricultural biotechnology. By understanding the biosynthetic pathways of cannabinoids, scientists can develop strategies to enhance cannabinoid content in hemp crops through genetic modifications or selective breeding .

Case Study 1: Enhanced Cannabinoid Production

A study demonstrated that co-expressing TKS and OAC in E. coli significantly increased the yield of this compound and subsequently cannabinoids. This approach involved optimizing fermentation conditions and medium composition, leading to a five-fold increase in production levels .

Case Study 2: Metabolic Engineering in Yeast

Another study focused on engineering Yarrowia lipolytica for improved this compound synthesis. By identifying and overcoming rate-limiting steps in the biosynthetic pathway, researchers achieved an 83-fold increase in this compound production. This advancement highlights the potential of yeast as a platform for cannabinoid synthesis .

Mécanisme D'action

The mechanism of action of olivetolic acid involves its conversion into other cannabinoids through enzymatic reactions. For example, this compound is converted into cannabigerolic acid by the action of this compound cyclase and aromatic prenyltransferase . These cannabinoids then exert their effects by interacting with cannabinoid receptors in the body, influencing various physiological and pathological processes .

Comparaison Avec Des Composés Similaires

- Olivetol

- Cannabidiolic acid

- Cannabigerolic acid

- Anziaic acid

Comparison: Olivetolic acid is unique in its role as a precursor in the biosynthesis of cannabinoids. While compounds like olivetol and cannabidiolic acid are also involved in cannabinoid synthesis, this compound is specifically important for its role in the formation of cannabigerolic acid, which is a key intermediate in the production of tetrahydrocannabinol and cannabidiol .

Activité Biologique

Olivetolic acid (OLA) is a significant precursor in the biosynthesis of cannabinoids, particularly cannabidiol (CBD) and cannabigerolic acid (CBGA). This compound, derived from the cannabis plant (Cannabis sativa), has garnered attention for its potential biological activities, including antimicrobial properties and its role in the synthesis of various cannabinoids. This article aims to explore the biological activity of this compound through a detailed examination of its biosynthesis, enzymatic pathways, and potential therapeutic applications.

1. Biosynthesis of this compound

This compound is synthesized through a series of enzymatic reactions involving polyketide synthases (PKS). The key enzymes involved in its biosynthesis include:

- This compound Synthase (OLS) : Catalyzes the condensation of hexanoyl-CoA and malonyl-CoA to form this compound.

- This compound Cyclase (OAC) : Converts linear polyketides into cyclic forms.

The overall reaction can be summarized as follows:

Recent studies have demonstrated that optimizing the expression of OLS and OAC in genetically engineered yeast (Yarrowia lipolytica) can significantly enhance the yield of this compound, achieving an increase of over 83-fold compared to wild-type strains .

Table 1: Enzymatic Pathways in this compound Biosynthesis

| Enzyme | Function | Source Organism |

|---|---|---|

| OLS | Condensation of hexanoyl-CoA and malonyl-CoA | Cannabis sativa |

| OAC | Cyclization of linear polyketides | Cannabis sativa |

2.1 Antimicrobial Properties

Recent research has highlighted the antibacterial activities of this compound and its derivatives. Studies indicate that OLA exhibits significant antibacterial effects against various pathogens, suggesting its potential as a natural antimicrobial agent. For instance, a study found that this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

2.2 Neuroactive Properties

This compound is also a precursor to several neuroactive cannabinoids. The conversion of OLA into CBGA plays a crucial role in the pharmacological effects attributed to cannabis. Cannabinoids derived from this compound have been studied for their potential therapeutic effects on neurological disorders such as epilepsy, multiple sclerosis, and neurodegenerative diseases .

3. Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound against common bacterial strains. The results showed that OLA inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an alternative antibiotic agent .

Case Study 2: Cannabinoid Synthesis Optimization

Researchers optimized the biosynthetic pathway for this compound in Yarrowia lipolytica, leading to increased production levels. By manipulating metabolic flux and co-expressing key enzymes, they achieved a production level of over 200 mg/L of this compound, which could significantly impact cannabinoid production for therapeutic use .

4. Conclusion

This compound is not only a vital precursor in cannabinoid biosynthesis but also possesses notable biological activities, particularly in antimicrobial and neuroactive domains. Continued research into its enzymatic pathways and potential therapeutic applications could pave the way for novel treatments derived from this compound.

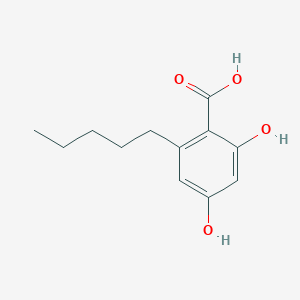

Propriétés

IUPAC Name |

2,4-dihydroxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16/h6-7,13-14H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFKFRRXJUJGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197688 | |

| Record name | Olivetolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-72-5 | |

| Record name | Olivetolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olivetolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olivetolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLIVETOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8J575L93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of olivetolic acid in cannabinoid biosynthesis?

A1: this compound serves as the precursor for the aromatic moiety of cannabinoids. It combines with geranyl diphosphate through the action of cannabigerolic acid synthase (CBGAS) to form cannabigerolic acid (CBGA), the central precursor to various cannabinoids like Δ9-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) [, , , , , , , ].

Q2: How is this compound synthesized in Cannabis sativa?

A2: OA biosynthesis involves a two-step enzymatic process. First, tetraketide synthase (TKS), a type III polyketide synthase, uses malonyl-CoA and hexanoyl-CoA to produce a linear tetraketide intermediate [, , , ]. This intermediate is then cyclized by this compound cyclase (OAC) to form OA [, , , , , , , ].

Q3: Can this compound be produced in organisms other than Cannabis sativa?

A3: Yes, researchers have successfully engineered microorganisms like Escherichia coli [], Saccharomyces cerevisiae [, ], Yarrowia lipolytica [], Phaeodactylum tricornutum [], Aspergillus nidulans [], and even the amoeba Dictyostelium discoideum [] to produce OA. This highlights the potential for alternative, sustainable production platforms for this valuable compound.

Q4: What are the challenges and strategies for improving this compound production in heterologous hosts?

A4: Challenges include low production titers, shunt product formation, and the availability of precursors like hexanoyl-CoA and malonyl-CoA [, , ]. Strategies to overcome these limitations involve optimizing gene expression, engineering enzyme activity, and modifying metabolic pathways to enhance precursor supply [, , , ]. For instance, the fusion of enzymes involved in hexanoyl-CoA production with OA biosynthetic enzymes significantly increased OA production in E. coli [].

Q5: What is the significance of identifying genes involved in this compound biosynthesis?

A5: Identifying and characterizing genes like OLS, OAC, and CBGAS provides a foundation for understanding the genetic basis of cannabinoid production. This knowledge can be applied to develop molecular markers for breeding programs, optimize cultivation practices, and engineer cannabis plants with desired cannabinoid profiles [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C12H16O4, and its molecular weight is 224.25 g/mol [].

Q7: What are the structural features of this compound?

A7: this compound is an alkylresorcinolic acid characterized by a benzene ring with a pentyl chain at the C-1 position and hydroxyl groups at the C-2 and C-4 positions [, , ]. This unique structure contributes to its reactivity and biological activity.

Q8: Have any structural analogs of this compound been synthesized?

A8: Yes, researchers have successfully engineered enzymes like this compound cyclase (OAC) and tetraketide synthase (TKS) to generate OA analogs with varying alkyl chain lengths []. These analogs offer a platform for exploring the structure-activity relationship of OA and developing potentially more potent or selective cannabinoids.

Q9: What is the significance of the pentyl side chain in this compound?

A9: The length and structure of the alkyl chain at the C-3 position of cannabinoids, derived from the pentyl side chain of OA, significantly influence their pharmacological activities [, ]. Modifying this side chain through enzyme engineering could lead to novel cannabinoid analogs with altered potency and therapeutic potential.

Q10: Does this compound itself possess any biological activity?

A10: Research suggests that OA and its alkyl chain derivatives display antibacterial activity against Bacillus subtilis and Staphylococcus aureus [, ]. This finding highlights the potential of exploring OA and its analogs for novel antimicrobial agents.

Q11: What is the potential of this compound for developing novel cannabinoids?

A11: OA serves as a crucial building block for cannabinoid synthesis. By engineering the enzymes involved in OA biosynthesis and its subsequent conversion to cannabinoids, researchers can generate novel cannabinoid analogs with tailored pharmacological properties for therapeutic applications [, , ].

Q12: Has this compound been investigated for other applications besides cannabinoid synthesis?

A12: Yes, a recent study demonstrated the anticonvulsant effect of OA in a mouse model of Dravet syndrome, suggesting its potential therapeutic application beyond cannabinoids [].

Q13: Are there any natural sources of this compound other than Cannabis sativa?

A13: this compound and its derivatives have been identified in other plant species, including Cetrelia sanguinea [] and Cladonia portentosa []. This discovery opens up possibilities for exploring alternative natural sources for this valuable compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.